

Technical Monograph: 2-(5-Chloro-2-nitrophenoxy)-ethylamine

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Compound of Interest

Compound Name: 2-(5-Chloro-2-nitrophenoxy)-ethylamine

CAS No.: 1248814-38-1

Cat. No.: B1468432

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Structural Characterization, Synthetic Protocols, and Utility in Heterocyclic Scaffold Construction

Part 1: Structural Informatics & Core Identity

Chemical Identity

2-(5-Chloro-2-nitrophenoxy)-ethylamine is a specialized aromatic ether widely utilized as a strategic intermediate in the synthesis of 1,4-benzoxazine derivatives. Its structure features a 2,5-disubstituted benzene ring linked to an ethylamine chain via an ether bridge. The presence of the nitro group at the ortho position relative to the ether linkage is critical, as it enables reductive cyclization—a key transformation in generating pharmacologically active heterocycles.

Property	Data Specification
IUPAC Name	2-(5-Chloro-2-nitrophenoxy)ethanamine
Common Name	5-Chloro-2-nitrophenoxyethylamine
Molecular Formula	C ₈ H ₉ ClN ₂ O ₃
Molecular Weight	216.62 g/mol
Canonical SMILES	<chem>NCCOc1c([O-])ccc(Cl)c1</chem>
InChI Key	(Predicted) Computable from SMILES
LogP (Predicted)	~1.3 - 1.6
H-Bond Donors/Acceptors	2 / 4

SMILES Code Analysis

The SMILES string NCCOc1c([O-])ccc(Cl)c1 encodes the precise connectivity required for chemoinformatic parsing:

- NCCO: Defines the primary amine tail attached to the ethoxy linker.
- c1...c1: Denotes the aromatic phenyl ring.
- c([O-]): Specifies the nitro group at the ortho position (relative to the ether).
- ccc(Cl): Places the chlorine atom at the meta position relative to the nitro group (position 5 of the ring).

Part 2: Synthetic Pathways & Protocols[1][2]

Retrosynthetic Analysis

The synthesis of **2-(5-Chloro-2-nitrophenoxy)-ethylamine** is governed by the need to establish the aryl-alkyl ether bond without compromising the nitro group or the primary amine.

- Strategy A (Recommended): O-Alkylation of 5-chloro-2-nitrophenol with a protected nitrogen electrophile (e.g., N-(2-bromoethyl)phthalimide). This method prevents polyalkylation and

ensures regioselective O-alkylation over N-alkylation.

- Strategy B (Direct): Reaction of 5-chloro-2-nitrophenol with 2-chloroethylamine hydrochloride. While more direct, this route requires careful pH control to prevent polymerization of the aziridine intermediate formed in situ.
- Strategy C (Alternative): Nucleophilic Aromatic Substitution (
) of 2,4-dichloronitrobenzene with ethanolamine. Note: This route is generally discouraged for this specific target because aliphatic amines preferentially attack via the nitrogen, yielding the aniline derivative (2-(5-chloro-2-nitrophenylamino)ethanol) rather than the ether.

Detailed Experimental Protocol (Strategy A: Phthalimide Route)

This protocol prioritizes purity and scalability, utilizing the Gabriel synthesis modification to introduce the amine.

Phase 1: Ether Formation

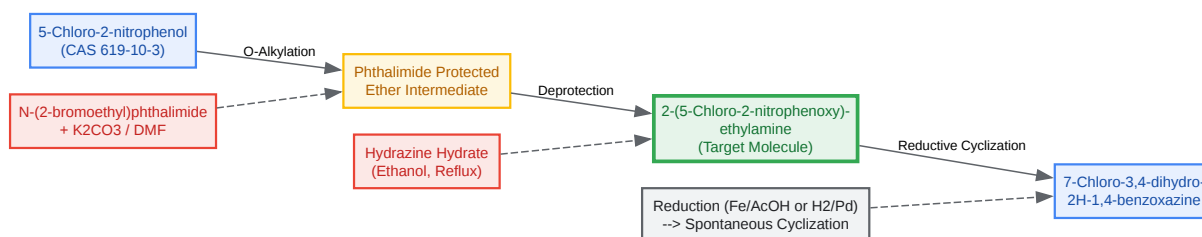
- Reagents: 5-Chloro-2-nitrophenol (1.0 eq), N-(2-bromoethyl)phthalimide (1.1 eq), Potassium Carbonate (
 , 2.0 eq), DMF (anhydrous).
- Procedure:
 - Charge a reaction vessel with 5-chloro-2-nitrophenol and
 in DMF. Stir at 60°C for 30 minutes to form the phenoxide anion.
 - Add N-(2-bromoethyl)phthalimide portion-wise.
 - Heat the mixture to 90°C and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc).
 - Workup: Pour into ice water. Filter the precipitate (phthalimide intermediate). Wash with water and cold ethanol.

Phase 2: Deprotection (Hydrazinolysis)

- Reagents: Phthalimide intermediate (from Phase 1), Hydrazine hydrate (3.0 eq), Ethanol.
- Procedure:
 - Suspend the intermediate in ethanol.
 - Add hydrazine hydrate dropwise.
 - Reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.
 - Purification: Cool to room temperature. Acidify with 1M HCl to pH 2. Filter off the phthalhydrazide by-product.
 - Basify the filtrate with NaOH to pH 10 and extract with Dichloromethane (DCM).
 - Dry organic layer () and concentrate to yield **2-(5-Chloro-2-nitrophenoxy)-ethylamine** as a yellow oil/solid.

Synthesis & Cyclization Workflow Diagram

The following diagram illustrates the transformation from the phenol precursor to the target amine and its subsequent cyclization to the benzoxazine scaffold.



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Figure 1: Step-wise synthetic pathway from commercial phenols to the target amine and its downstream benzoxazine scaffold.

Part 3: Applications in Drug Discovery

The Benzoxazine Scaffold

The primary utility of **2-(5-Chloro-2-nitrophenoxy)-ethylamine** lies in its role as a "masked" benzoxazine. Upon reduction of the nitro group to an aniline, the molecule undergoes a rapid intramolecular condensation with the pendant alkylamine chain (often requiring an aldehyde/ketone linker or direct displacement if a leaving group were present, but in this specific structure, the reduction yields 2-(2-aminoethoxy)-5-chloroaniline).

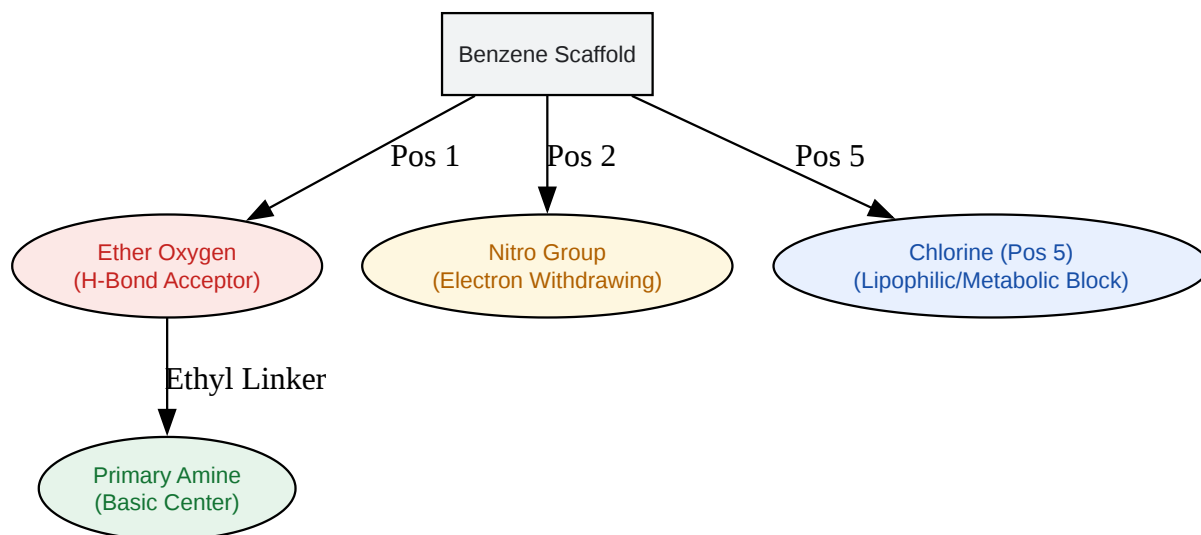
To close the ring to form 7-chloro-3,4-dihydro-2H-1,4-benzoxazine, a one-carbon bridge (e.g., formaldehyde, phosgene, or CDI) or a two-carbon bridge (oxalyl chloride) is typically inserted between the newly formed aniline nitrogen and the ethylamine nitrogen.

Key Therapeutic Areas:

- **Dopaminergic Agents:** Benzoxazine derivatives are frequently explored as D2/D3 agonists.
- **Anticoagulants:** Structural analogs are found in Factor Xa inhibitors.
- **Antihypertensives:** Related to the structure of phenoxybenzamine.

Mechanism of Action (Chemoinformatic View)

The molecule serves as a Pharmacophore Linker. The ethylamine chain provides flexibility and a basic nitrogen for salt formation (improving solubility), while the chloronitrobenzene core provides a rigid, electron-deficient aromatic system suitable for pi-stacking interactions in protein binding pockets.



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Figure 2: Pharmacophore feature map of **2-(5-Chloro-2-nitrophenoxy)-ethylamine**.

References

- PubChem Compound Summary. 2-Chloro-5-nitrophenol (Precursor). National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Knipe, A. C., et al. Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1977. Available at: [\[Link\]](#)
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